7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine
Description
7-Chloro-N-(4-morpholinophenyl)-4-quinazolinamine is a quinazoline derivative characterized by a chloro substituent at position 7 of the quinazoline core and a 4-morpholinophenyl group at the 4-amino position. Quinazoline derivatives are widely studied for their kinase inhibitory properties, particularly in oncology. The morpholine ring in this compound enhances solubility and may influence binding affinity to kinase domains due to its polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-1-6-16-17(11-13)20-12-21-18(16)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXFKXYFNGLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Chloro Group: The chloro substituent is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where the amine group of morpholine reacts with the quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features, molecular formulas, and biological targets of 7-chloro-N-(4-morpholinophenyl)-4-quinazolinamine and analogous compounds:
Key Observations:
- Substituent Diversity: Gefitinib and Lapatinib feature extended side chains (e.g., morpholinylpropoxy in Gefitinib), enhancing kinase selectivity and pharmacokinetics.
- Morpholine vs. Methoxy Groups : Compounds with morpholine (e.g., target compound, Gefitinib) exhibit improved solubility compared to methoxy-substituted analogs (e.g., ZM-306416). However, methoxy groups may enhance membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine-containing compounds (target, Gefitinib) generally exhibit higher aqueous solubility than chloro/methoxy analogs (e.g., ZM-306416) due to the polar morpholine ring .
- Molecular Weight : The target compound (340.81 Da) falls within the "drug-like" range (<500 Da), whereas Lapatinib’s high molecular weight (943.50 Da) may limit bioavailability without formulation aids .
Biological Activity
7-Chloro-N-(4-morpholinophenyl)-4-quinazolinamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 304.79 g/mol
- CAS Number : 477856-37-4
The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The presence of the morpholine group enhances its solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 4.5 | Disruption of mitochondrial function |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : It targets specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation.
- Induction of Apoptosis : The compound activates apoptotic pathways, particularly through the caspase cascade, which is crucial for programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in various cancer cell lines, preventing further cell division.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis (e.g., cleaved PARP) compared to untreated controls .
- A549 Lung Cancer Model : In vivo experiments using A549 xenografts showed that administration of the compound led to a marked decrease in tumor size, indicating its potential as a therapeutic agent for lung cancer .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can effectively penetrate biological membranes, including the blood-brain barrier. However, toxicity assessments are necessary to determine safe dosage levels for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
